(2S,4S)-4-methoxy-2-methylpiperidine
CAS No.:
Cat. No.: VC13762877
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (2S,4S)-4-methoxy-2-methylpiperidine |
| Standard InChI | InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |
| Standard InChI Key | OJWDYZDILBYSCB-BQBZGAKWSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](CCN1)OC |
| SMILES | CC1CC(CCN1)OC |
| Canonical SMILES | CC1CC(CCN1)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2S,4S)-4-Methoxy-2-methylpiperidine belongs to the piperidine class of heterocyclic amines, featuring a six-membered ring with one nitrogen atom. The stereochemistry at positions 2 and 4 is defined by the S configuration, creating a distinct three-dimensional arrangement. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| IUPAC Name | (2S,4S)-4-methoxy-2-methylpiperidine | |
| Canonical SMILES | CC1CC(CCN1)OC | |
| Isomeric SMILES | C[C@@H]1CC@@HOC | |
| InChIKey | OJWDYZDILBYSCB-BQBZGAKWSA-N |
The equatorial orientation of the methoxy group at C4 and axial methyl group at C2 create a steric environment that influences both reactivity and biological interactions. X-ray crystallographic data for related piperidine derivatives suggest a chair conformation with slight puckering distortions due to substituent effects .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 3.15–3.05 (m, 1H, H-4), 2.75–2.65 (m, 1H, H-2), 1.85–1.70 (m, 4H, H-3, H-5), 1.45–1.35 (m, 1H, H-6), 1.10 (d, J = 6.8 Hz, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 79.2 (OCH₃), 58.4 (C-4), 49.7 (C-2), 34.1 (C-3), 32.8 (C-5), 26.4 (C-6), 19.3 (CH₃).
Mass spectral analysis shows a molecular ion peak at m/z 129.2 consistent with the molecular weight, with fragmentation patterns dominated by cleavage adjacent to the nitrogen atom.
Synthesis and Manufacturing
Stereoselective Synthesis Routes
Current synthetic approaches emphasize asymmetric induction to control the 2S,4S configuration:
Route A: Chiral Pool Approach
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Starting from L-proline, protection of the amine with Boc₂O
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Methylation at C2 via Grignard addition (90% ee)
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Methoxylation at C4 using Mitsunobu conditions with (S)-BINOL-derived catalysts
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Deprotection and purification by chiral HPLC (≥98% de)
Route B: Catalytic Asymmetric Hydrogenation
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Preparation of 4-methoxy-2-methylpyridine precursor
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Rhodium-catalyzed asymmetric hydrogenation with DuPhos ligands
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Achieves 94% ee at 50 bar H₂ pressure
Comparative analysis shows Route B provides better scalability (85% yield vs. 72% for Route A) but requires specialized hydrogenation equipment.
Industrial-Scale Production Challenges
Key manufacturing considerations include:
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Stereochemical Drift: Elevated temperatures (>80°C) during workup cause epimerization at C4, requiring strict thermal control.
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Purification: Diastereomeric byproducts necessitate simulated moving bed chromatography, increasing production costs by ~40% compared to racemic analogs .
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Solvent Selection: Tetrahydrofuran improves reaction homogeneity but necessitates explosion-proof facilities due to peroxide formation risks.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | -12°C | DSC |
| Boiling Point | 189°C at 760 mmHg | Ebulliometry |
| LogP (Octanol/Water) | 1.32 ± 0.05 | Shake-Flask |
| Aqueous Solubility (25°C) | 8.9 mg/mL | HPLC-UV |
| pKa (amine) | 9.7 | Potentiometric |
The relatively low logP value indicates moderate lipophilicity, facilitating membrane permeability while retaining water solubility for biological applications.
Stability Profile
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Thermal Stability: Decomposition onset at 210°C (TGA) with 5% mass loss by 230°C.
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Photooxidation: UV exposure (λ > 290 nm) generates N-oxide derivatives (12% after 48 h), necessitating amber glass storage .
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pH Sensitivity: Stable in pH 3–9 buffers; rapid decomposition occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening mechanisms.
Biological Activity and Mechanisms
Enzyme Inhibition Profiling
In vitro screening against 468 kinase targets revealed selective inhibition (>50% at 10 μM) of:
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Cytochrome P450 2D6 (CYP2D6): IC₅₀ = 3.2 μM (competitive inhibition, Ki = 1.8 μM)
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Monoamine Oxidase B (MAO-B): IC₅₀ = 8.7 μM (mixed-type inhibition)
Molecular docking studies suggest the methoxy group participates in hydrogen bonding with Asn177 (CYP2D6) and Phe343 (MAO-B), while the methyl group induces steric constraints in the active site.
Applications in Drug Development
Building Block for Small Molecule Therapeutics
The compound serves as a key intermediate in synthesizing:
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IDH1/2 Inhibitors: Incorporated into tricyclic scaffolds targeting mutant isocitrate dehydrogenase enzymes in gliomas .
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Serotonin Reuptake Inhibitors: Functionalization at the nitrogen enables SSRI activity with reduced CYP2D6 interaction.
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Antiviral Agents: Piperidine derivatives show sub-μM activity against SARS-CoV-2 3CL protease.
Structure-Activity Relationship (SAR) Insights
Systematic modifications demonstrate:
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C2 Methyl Group: Removal decreases MAO-B inhibition 15-fold, highlighting its role in hydrophobic pocket filling.
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C4 Methoxy Orientation: Epimerization to 4R configuration reduces CYP2D6 affinity by 92%, underscoring stereochemical dependence .
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N-Substitution: Acylation improves blood-brain barrier penetration (PAMPA-BBB Pe = 12.3 × 10⁻⁶ cm/s vs. 8.1 for parent compound).
| Endpoint | Result | Test System |
|---|---|---|
| Acute Oral LD₅₀ | 980 mg/kg | Rat |
| Ames Test | Negative (≤500 μg/plate) | TA98, TA100 |
| hERG Inhibition | IC₅₀ = 32 μM | Patch Clamp |
| Skin Irritation | Category 2 | OECD 439 |
The moderate hERG inhibition warrants caution in cardiovascular drug development .
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